molecular formula C19H20ClN3O B11409845 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide

Cat. No.: B11409845
M. Wt: 341.8 g/mol
InChI Key: ZEXPQBMYSUCURW-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the 2-chlorophenylmethyl group. The final step involves the attachment of the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar chemical properties.

    Chlorophenylmethyl derivatives: Compounds with the chlorophenylmethyl group may have comparable biological activities.

Uniqueness

N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]butanamide

InChI

InChI=1S/C19H20ClN3O/c1-2-7-19(24)21-12-18-22-16-10-5-6-11-17(16)23(18)13-14-8-3-4-9-15(14)20/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,24)

InChI Key

ZEXPQBMYSUCURW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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